molecular formula O6Si2Zr B1171630 (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid CAS No. 1518-56-5

(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid

Cat. No.: B1171630
CAS No.: 1518-56-5
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Isosaccharinic acid: is a sugar acid derived from the alkaline degradation of cellulose. It is one of the primary degradation products formed when cellulose is exposed to high pH conditions, such as those found in cementitious environments. This compound is of particular interest due to its ability to form strong complexes with various metal ions, which has implications for the mobility of radionuclides in nuclear waste repositories .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-D-Isosaccharinic acid is typically produced through the alkaline degradation of cellulose. The process involves treating cellulose with a strong base, such as sodium hydroxide, at elevated temperatures. This reaction breaks down the cellulose into smaller sugar acids, including (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid .

Industrial Production Methods: : In an industrial setting, the production of this compound acid can be scaled up by using large reactors where cellulose is continuously fed and treated with sodium hydroxide. The reaction conditions are carefully controlled to optimize the yield of this compound acid while minimizing the formation of other by-products .

Chemical Reactions Analysis

Types of Reactions: : Beta-D-Isosaccharinic acid undergoes several types of chemical reactions, including complexation, oxidation, and reduction. It is known to form stable complexes with metal ions such as calcium, uranium, and thorium .

Common Reagents and Conditions

Major Products: : The major products formed from the reactions of (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid include various metal-isosaccharinate complexes. These complexes are of interest due to their stability and potential impact on the mobility of radionuclides .

Mechanism of Action

The mechanism by which (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The dominant binding motifs in these complexes are 5- and 6-membered rings involving the carboxylic group and the hydroxy groups of the acid . This complexation can significantly affect the solubility and mobility of metal ions, particularly in alkaline environments .

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Isosaccharinic acid: Another isomer of isosaccharinic acid, which is also formed during the alkaline degradation of cellulose.

    Gluconic acid: A sugar acid that is often used as a structural and functional model for isosaccharinic acids.

Uniqueness: : Beta-D-Isosaccharinic acid is unique in its ability to form stable complexes with a wide range of metal ions, which makes it particularly relevant for studies related to nuclear waste management. Its structural configuration allows for specific binding interactions that are not observed with other similar compounds .

Properties

IUPAC Name

(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVJIDEXZEOTB-UJURSFKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)[C@@](CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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